molecular formula C23H21ClN6O3S B2615307 N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-63-6

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2615307
CAS No.: 872995-63-6
M. Wt: 496.97
InChI Key: HGZKAPYNLKCFBK-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This compound was developed and characterized as part of a research effort to create potent triazolopyridazine-based GSK-3 inhibitors with improved selectivity. Its primary research value lies in the experimental interrogation of GSK-3β-driven processes, particularly in the context of neurological disorders and metabolic disease. By selectively inhibiting GSK-3β, this compound allows researchers to probe the kinase's involvement in tau hyperphosphorylation, a key pathological event in Alzheimer's disease and other tauopathies, and to investigate its role in Wnt/β-catenin signaling, insulin sensitivity, and glucose homeostasis relevant to diabetes and cancer biology. The specific structural features of this inhibitor, including the [1,2,4]triazolo[4,3-b]pyridazine core, contribute to its high affinity and selectivity profile, making it a valuable chemical tool for dissecting the complex physiological and pathological functions of GSK-3β in disease models. Research using this inhibitor is for scientific investigation only and is not intended for any diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[6-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN6O3S/c1-33-18-7-5-15(6-8-18)23(32)25-12-11-20-28-27-19-9-10-22(29-30(19)20)34-14-21(31)26-17-4-2-3-16(24)13-17/h2-10,13H,11-12,14H2,1H3,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZKAPYNLKCFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide, also known as N-{2-[6-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. The compound’s triazole and pyridazinone moieties are known to interact with kinases and other regulatory proteins, which play crucial roles in cell proliferation, apoptosis, and other cellular processes .

Mode of Action

This compound binds to its target enzymes and receptors, inhibiting their activity. This interaction disrupts the normal signaling pathways, leading to altered cellular responses. For instance, the compound may inhibit kinase activity, preventing phosphorylation events necessary for signal transduction .

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes in these pathways, the compound can induce cell cycle arrest and promote programmed cell death, which is beneficial in conditions like cancer where uncontrolled cell proliferation occurs .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream, distributed to various tissues, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. These effects are achieved through the compound’s interaction with its targets, leading to disrupted signaling pathways and altered cellular functions .

Biological Activity

N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a synthetic compound with a complex structure that includes a triazole and pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H21ClN6O3S, with a molecular weight of approximately 496.97 g/mol. The structure features several functional groups that contribute to its biological activity, including a methoxy group and a chlorophenyl amine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. The triazole and pyridazinone components are known to interact with kinases and other regulatory proteins that play crucial roles in processes such as cell proliferation and apoptosis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has shown effectiveness in inhibiting the growth of various cancer cell lines. For instance, it exhibited significant cytotoxic effects against A-431 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Molecular dynamics simulations revealed that the compound interacts with Bcl-2 protein, promoting apoptosis through hydrophobic contacts and minimal hydrogen bonding .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

  • Bacterial Inhibition : It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which may be linked to its ability to disrupt bacterial cell wall synthesis .
  • Mechanism : The presence of the thiazole moiety is believed to enhance its antibacterial properties by interacting with bacterial enzymes essential for cell wall formation.

Case Studies

  • Cytotoxicity Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound induced significant cytotoxicity compared to control groups. The mechanism was primarily through apoptosis induction.
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity showed that this compound had a minimum inhibitory concentration (MIC) of 31.25 µg/mL against selected bacterial strains, indicating strong potential as an antibacterial agent .

Data Summary Table

PropertyValue
Molecular FormulaC23H21ClN6O3S
Molecular Weight496.97 g/mol
IC50 (A-431 Cells)< Doxorubicin
MIC (Bacterial Strains)31.25 µg/mL
Purity95%

Scientific Research Applications

Targeting Kinases and Regulatory Proteins

The compound primarily targets specific enzymes and receptors involved in cellular signaling pathways. Its structural components allow it to interact with kinases, which are crucial for regulating cell proliferation and apoptosis. Studies have indicated that compounds with similar structures exhibit inhibitory effects on various kinases, suggesting potential therapeutic applications in cancer treatment and other proliferative disorders .

Antitumor Activity

Research has shown that compounds related to N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide display significant antitumor activity. In vitro studies demonstrated that these compounds inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

There is emerging evidence that compounds containing triazole and pyridazine moieties possess antimicrobial properties. Preliminary studies have suggested that this compound could be effective against certain bacterial strains . Further research is required to establish its efficacy and mechanism of action.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Such studies provide insights into the compound's potential as a lead candidate for drug development by assessing its interactions at the molecular level .

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer potential of a series of triazole derivatives similar to this compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing novel derivatives based on the triazole framework for antimicrobial testing. The findings revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting the potential of this compound class in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of heterocyclic derivatives: triazolopyridazines, quinazolinones, and benzoxazines. These comparisons are based on core scaffolds, substituent effects, and synthesis strategies.

Triazolopyridazine Derivatives

Triazolopyridazines are widely studied for their kinase inhibitory activity. For example:

  • Compound A : A triazolopyridazine with a 4-fluorophenyl substituent showed IC₅₀ = 12 nM against EGFR kinase due to halogen-mediated hydrophobic interactions .
  • Target Compound : The 3-chlorophenyl group may similarly enhance binding affinity, while the 4-methoxybenzamide tail could improve solubility compared to simpler alkyl chains in analogs.

Quinazolinone Derivatives

Quinazolinones, such as those synthesized in , share bioisosteric similarities with triazolopyridazines. Key differences include:

Feature Target Compound Quinazolinone Derivatives ()
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine Quinazolin-4(3H)-one
Key Substituent 3-Chlorophenylacetamide Sulfonamide-linked thioacetamide
Synthesis Strategy Likely SN2 substitution (thioether formation) Nucleophilic substitution with 2-chloroacetamide

The sulfonamide group in quinazolinones improves water solubility, whereas the 4-methoxybenzamide in the target compound balances lipophilicity and metabolic stability.

Benzoxazine Derivatives

Benzoxazines () exhibit distinct electronic profiles due to their oxygen-rich core. For instance:

  • Compound 7a-c (): Substituted phenyl groups on pyrimidin-4-yl-benzoxazines showed moderate anticancer activity (IC₅₀ = 8–15 µM).

Methodological Considerations for Similarity Analysis

As highlighted in , structural similarity assessments rely on fingerprint-based algorithms (e.g., Tanimoto coefficient) or pharmacophore mapping. Key findings include:

  • Tanimoto Analysis : The target compound shares >70% similarity with triazolopyridazine kinase inhibitors, suggesting overlapping biological targets .
  • Pharmacophore Comparison: The thioether linkage and aromatic substituents align with known ATP-binding pocket inhibitors, though the 4-methoxy group introduces steric and electronic variations.

Q & A

Q. Table 1. Key Synthetic Parameters for Triazolo[4,3-b]pyridazine Core

ParameterOptimal ConditionReference
SolventEthanol/THF (1:1)
Temperature80°C (reflux)
Catalystp-TsOH (5 mol%)
PurificationSilica gel chromatography (EtOAc/Hexane)

Q. Table 2. NMR Chemical Shifts for Critical Protons

Proton Groupδ (ppm)Reference
Triazolo C-H8.1–8.5
3-Chlorophenyl7.3–7.6
Methoxy (-OCH3_3)3.8–4.0

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